4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid
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Overview
Description
4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid is a piperidine derivative that has garnered interest in various fields of scientific research. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in numerous drug classes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylmethoxy-substituted intermediates with piperidine derivatives, followed by oxidation to introduce the oxo group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of existing functional groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
- α-Phenyl-2-piperidineacetic acid hydrochloride
Uniqueness: 4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both oxo and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-oxo-5-phenylmethoxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c15-11-6-10(13(16)17)14-7-12(11)18-8-9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2,(H,16,17) |
InChI Key |
AUQYYXFZGNKOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(C1=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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